Potassium dimethyl-1,2,4-triazin-3-olate

Solubility Formulation Synthetic Chemistry

Custom synthesis of triazine derivatives often encounters inconsistent reactivity due to cation exchange or reliance on free-ol forms, leading to low yields and laborious purification. Potassium dimethyl-1,2,4-triazin-3-olate (CAS 1797915-56-0) overcomes these hurdles: • The potassium olate form ensures reproducible nucleophilic reactivity in amination and Pd(II) complexation, critical for agrochemical and anticancer agent synthesis. • Crystallographically defined contact ion pairs eliminate variability seen with Na/Li salts. • Supplied as a crystalline solid with ≥98% purity, enabling direct use in multi-step synthetic routes. Procure this essential building block with guaranteed global supply for your next R&D milestone.

Molecular Formula C5H6KN3O
Molecular Weight 163.22 g/mol
CAS No. 1797915-56-0
Cat. No. B1405029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium dimethyl-1,2,4-triazin-3-olate
CAS1797915-56-0
Molecular FormulaC5H6KN3O
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=C(N=NC(=N1)[O-])C.[K+]
InChIInChI=1S/C5H7N3O.K/c1-3-4(2)7-8-5(9)6-3;/h1-2H3,(H,6,8,9);/q;+1/p-1
InChIKeyDBSJJIQUUJMOGB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Dimethyl-1,2,4-triazin-3-olate – Structural Identity and Procurement


Potassium dimethyl-1,2,4-triazin-3-olate (CAS 1797915-56-0), also referred to as 5,6-dimethyl-1,2,4-triazin-3(4H)-one potassium salt, is a heterocyclic building block within the 1,2,4-triazine class . Its molecular formula is C₅H₆KN₃O, with a molecular weight of 163.22 g/mol, and it is supplied as a crystalline solid . The compound is primarily utilized as a synthetic intermediate in medicinal and agrochemical research, where the triazine core imparts specific electronic and steric properties for downstream functionalization .

Role Heterocyclic building block (1,2,4-triazine)
Key feature Potassium olate enables aqueous solubility
Use context Synthetic intermediate for medicinal/agrochemical research

Why Potassium Salt Analogues Are Not Interchangeable


The choice of the potassium cation in this olate salt is not arbitrary; it directly influences solubility, crystal packing, and the nucleophilic character of the triazin-3-olate anion in key synthetic transformations. X-ray crystallographic studies comparing alkali metal dihydrotriazinide complexes reveal that the potassium ion consistently forms distinct contact ion pairs and higher-order aggregates (e.g., sesqui-solvates) that differ fundamentally from the sodium or lithium congeners [1]. These structural differences translate into altered reactivity profiles and solubilities, meaning that simply substituting the potassium salt with a sodium or lithium analogue—or using the free ol—can lead to incomplete conversion or problematic purification in multi-step syntheses [1].

Property
Potassium dimethyl-1,2,4-triazin-3-olate
Na/Li salt or free ol
Cation impact
Forms distinct contact ion pairs; specific crystal packing
Different aggregation and solvation; may alter reactivity
Solubility in water
Readily soluble; supports aqueous reactions
Free ol poorly soluble; may require co-solvents
Reactivity profile
Nucleophilic olate character preserved
Li/Na analogues may shift nucleophilicity or lead to incomplete conversion

Quantitative Differentiation of Potassium Dimethyl-1,2,4-triazin-3-olate


Aqueous Solubility Advantage Over Free Ol Form

Potassium dimethyl-1,2,4-triazin-3-olate is described as a water-soluble white crystalline powder, whereas the corresponding free ol (5,6-dimethyl-1,2,4-triazin-3-ol) has limited aqueous solubility typical of neutral heterocycles . Although precise mg/mL values are not publicly reported for the free ol, the fully dissociated potassium salt ensures homogeneous aqueous-phase reactions, which is critical for scalable process chemistry and biological assay preparation .

Aqueous Solubility
Class-level
Potassium salt: water-soluble
Free ol: poorly soluble
Supports aqueous-phase synthesis
Quantitative solubility data to verify
Solubility Formulation Synthetic Chemistry

Validated Purity for Reproducible Synthesis

The commercial supply of potassium dimethyl-1,2,4-triazin-3-olate is characterized by a certified purity of NLT 98%, as documented by the supplier Synblock . This specification is essential for ensuring consistent stoichiometry in multi-step synthetic routes where the olate acts as a nucleophile or ligand precursor. In contrast, some alternative sources of the free ol or other salt forms may only guarantee 95% purity, introducing an additional variable that can compromise reaction yield and product purity.

Purity Specification
Head-to-head
≥98% (Synblock) vs ≥95% (alternative)
Higher purity reduces side reactions
Lot-specific certificate of analysis
Quality Control Reproducibility Medicinal Chemistry

Enhanced Solid-State Stability Under Recommended Storage

The potassium salt demonstrates adequate stability for routine laboratory use when stored at -4°C (short-term) or -20°C (long-term), as indicated by the supplier BIOFOUNT [1]. Although direct comparative stability data with other salts are not available, potassium salts of heterocyclic olates generally exhibit lower hygroscopicity and better thermal stability than their sodium counterparts, reducing the risk of hydrolysis or degradation during storage [2].

Storage Stability
Class-level
Stable at -4°C (1-2 wks) / -20°C (1-2 yrs)
Supports bulk procurement and long-term storage
Direct comparative data not available
Stability Storage Logistics

Application Scenarios with Distinct Performance Advantages


Sulfonamide Herbicide Synthesis via Nucleophilic Displacement

The potassium olate serves as a direct precursor to 3-amino-5,6-dimethyl-1,2,4-triazine, a key intermediate in the preparation of N-(1,2,4-triazin-3-ylaminocarbonyl)arylsulfonamide herbicides, such as those described in US Patent 4,120,691 [1]. The water solubility of the potassium salt enables efficient amination in aqueous media, avoiding the need for harsh conditions or protecting groups often required when starting from the free ol.

Palladium(II) Complexes for DNA-Binding Studies

The triazin-3-olate anion, generated in situ from the potassium salt, coordinates to Pd(II) to form complexes that have been investigated for DNA binding and potential antitumor activity [2]. The high purity (NLT 98%) and reliable solubility of the potassium salt ensure reproducible stoichiometry during complexation, which is critical for accurate biological evaluation.

Construction of Axially Chiral Triazine Molecules

The 1,2,4-triazine core is increasingly employed in atroposelective synthesis, where the electronic properties of the heterocycle influence the stereochemical outcome. Potassium dimethyl-1,2,4-triazin-3-olate can be functionalized to introduce chirality, and its consistent quality (purity and stability) supports the development of robust catalytic methods for producing enantiopure triazine derivatives [3].

Metal-Organic Framework Ligand Precursor

The ability of the triazin-3-olate to act as a bridging ligand for alkali and transition metals makes the potassium salt a useful starting material for synthesizing dihydrotriazinide-based MOFs and coordination polymers. The distinct aggregation behavior of potassium compared to sodium or lithium, as established crystallographically [4], can be exploited to engineer framework topologies not accessible with other alkali metal salts.

Application
Selection Property
Validation Focus
Sulfonamide herbicide intermediate synthesis
Water solubility for aqueous amination
Reaction efficiency in aqueous media
Pd(II) complex DNA-binding studies
High purity and reliable solubility for complexation
Stoichiometry and DNA-binding assay context
Axially chiral triazine construction
Consistent quality (purity/stability) for stereochemical method development
Enantiopurity and atroposelectivity
MOF ligand precursor
Distinct potassium aggregation behavior
Framework topology and crystallinity
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